molecular formula C11H7BrO3 B12975717 6-Bromo-1-hydroxy-2-naphthoic acid

6-Bromo-1-hydroxy-2-naphthoic acid

Katalognummer: B12975717
Molekulargewicht: 267.07 g/mol
InChI-Schlüssel: BLARRRRXWFYIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-hydroxy-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a bromine atom at the sixth position, a hydroxyl group at the first position, and a carboxylic acid group at the second position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-hydroxy-2-naphthoic acid typically involves multiple steps. One common method starts with 6-hydroxy-2-naphthoic acid. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound aim to achieve high yield and purity at a low cost. The process described above is scalable and can be adapted for industrial production, ensuring the compound’s availability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1-hydroxy-2-naphthoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Copper bromide and acids are commonly used for bromination reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced products

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-hydroxy-2-naphthoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials

Wirkmechanismus

The mechanism of action of 6-Bromo-1-hydroxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Hydroxy-2-naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

    1-Hydroxy-2-naphthoic acid: Has the hydroxyl group at a different position, leading to different chemical properties.

Eigenschaften

Molekularformel

C11H7BrO3

Molekulargewicht

267.07 g/mol

IUPAC-Name

6-bromo-1-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7BrO3/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,13H,(H,14,15)

InChI-Schlüssel

BLARRRRXWFYIJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.